molecular formula C13H16O2 B12537551 (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane CAS No. 652146-29-7

(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane

Cat. No.: B12537551
CAS No.: 652146-29-7
M. Wt: 204.26 g/mol
InChI Key: OFFWTFFLOOECTO-CHWSQXEVSA-N
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Description

(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with phenyl and prop-2-en-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted diols with allyl halides in the presence of a strong base to facilitate the formation of the dioxane ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.

    Reduction: Formation of (2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxane ring and substituents may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane: Similar structure but with a propyl group instead of an allyl group.

    (2R,4R)-4-Phenyl-2-(methyl)-1,3-dioxane: Contains a methyl group instead of an allyl group.

    (2R,4R)-4-Phenyl-2-(ethyl)-1,3-dioxane: Features an ethyl group in place of the allyl group.

Uniqueness

(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

652146-29-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2R,4R)-4-phenyl-2-prop-2-enyl-1,3-dioxane

InChI

InChI=1S/C13H16O2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-,13-/m1/s1

InChI Key

OFFWTFFLOOECTO-CHWSQXEVSA-N

Isomeric SMILES

C=CC[C@@H]1OCC[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

C=CCC1OCCC(O1)C2=CC=CC=C2

Origin of Product

United States

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